Cas no 2680886-87-5 (9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo3.3.1nonane-1-carboxylic acid)

9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo3.3.1nonane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
- 2680886-87-5
- EN300-28290397
- 9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo3.3.1nonane-1-carboxylic acid
-
- インチ: 1S/C11H12F5NO3/c12-10(13)6-2-1-3-9(10,8(19)20)5-17(4-6)7(18)11(14,15)16/h6H,1-5H2,(H,19,20)
- InChIKey: IKPJOBZWANOYJZ-UHFFFAOYSA-N
- SMILES: FC1(C2CN(C(C(F)(F)F)=O)CC1(C(=O)O)CCC2)F
計算された属性
- 精确分子量: 301.07373406g/mol
- 同位素质量: 301.07373406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 20
- 回転可能化学結合数: 1
- 複雑さ: 450
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- XLogP3: 1.9
9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo3.3.1nonane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28290397-0.25g |
9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
2680886-87-5 | 95.0% | 0.25g |
$1432.0 | 2025-03-19 | |
Enamine | EN300-28290397-0.05g |
9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
2680886-87-5 | 95.0% | 0.05g |
$1308.0 | 2025-03-19 | |
Enamine | EN300-28290397-5.0g |
9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
2680886-87-5 | 95.0% | 5.0g |
$4517.0 | 2025-03-19 | |
Enamine | EN300-28290397-0.5g |
9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
2680886-87-5 | 95.0% | 0.5g |
$1495.0 | 2025-03-19 | |
Enamine | EN300-28290397-1g |
9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
2680886-87-5 | 1g |
$1557.0 | 2023-09-08 | ||
Enamine | EN300-28290397-5g |
9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
2680886-87-5 | 5g |
$4517.0 | 2023-09-08 | ||
Enamine | EN300-28290397-10g |
9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
2680886-87-5 | 10g |
$6697.0 | 2023-09-08 | ||
Enamine | EN300-28290397-0.1g |
9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
2680886-87-5 | 95.0% | 0.1g |
$1371.0 | 2025-03-19 | |
Enamine | EN300-28290397-10.0g |
9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
2680886-87-5 | 95.0% | 10.0g |
$6697.0 | 2025-03-19 | |
Enamine | EN300-28290397-1.0g |
9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
2680886-87-5 | 95.0% | 1.0g |
$1557.0 | 2025-03-19 |
9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo3.3.1nonane-1-carboxylic acid 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo3.3.1nonane-1-carboxylic acidに関する追加情報
Introduction to 9,9-Difluoro-3-(2,2,2-Trifluoroacetyl)-3-Azabicyclo[3.3.1]nonane-1-Carboxylic Acid (CAS No. 2680886-87-5)
9,9-Difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid (CAS No. 2680886-87-5) is a complex organic compound with a unique structure and a wide range of potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its bicyclic framework and the presence of multiple fluorine atoms, which contribute to its distinct chemical properties and biological activities.
The molecular formula of 9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is C15H17F5N2O3, and it has a molecular weight of approximately 344.3 g/mol. The compound's structure includes a nine-membered ring with a nitrogen atom and two fluorine atoms at the 9-position, as well as a trifluoroacetyl group at the 3-position. These structural features provide the compound with high lipophilicity and enhanced metabolic stability, making it an attractive candidate for drug development.
In recent years, there has been significant interest in the development of fluorinated compounds for pharmaceutical applications due to their improved pharmacokinetic properties and enhanced biological activity. The presence of fluorine atoms in 9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid contributes to its unique chemical behavior and potential therapeutic effects. Fluorine atoms can influence the electronic properties of molecules, leading to changes in their reactivity and binding affinity to biological targets.
The bicyclic framework of 9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is particularly noteworthy due to its rigidity and conformational stability. This rigidity can enhance the compound's ability to interact with specific protein targets, which is crucial for achieving high selectivity and potency in drug design. The nitrogen atom within the ring also provides a site for further functionalization, allowing for the synthesis of a diverse range of derivatives with varying biological activities.
The carboxylic acid group at the 1-position of the bicyclic ring plays a critical role in the compound's pharmacological profile. Carboxylic acids are known to form hydrogen bonds with biological targets, which can improve binding affinity and stability. Additionally, the carboxylic acid group can be easily modified through esterification or amidation reactions to create prodrugs or active metabolites with improved solubility and bioavailability.
9,9-Difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid has been studied for its potential as a lead compound in various therapeutic areas. One area of particular interest is its use as an inhibitor of specific enzymes involved in metabolic pathways associated with diseases such as cancer and neurodegenerative disorders. The compound's ability to selectively target these enzymes without affecting other essential cellular processes makes it a promising candidate for further development.
In preclinical studies, 9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid has demonstrated promising results in terms of efficacy and safety profiles. In vitro assays have shown that the compound exhibits potent inhibitory activity against specific enzyme targets at low micromolar concentrations. Additionally, in vivo studies using animal models have indicated that the compound has good oral bioavailability and a favorable pharmacokinetic profile.
The synthetic route for preparing 9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid involves several key steps that highlight its complexity and synthetic challenges. The synthesis typically begins with the formation of the bicyclic framework through ring-closing metathesis or other cyclization reactions. Subsequent functionalization steps are then carried out to introduce the fluorine atoms and other substituents at specific positions within the molecule.
The development of efficient synthetic methods for producing 9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid on a larger scale is an ongoing area of research. Advances in synthetic chemistry have led to the discovery of new catalysts and reaction conditions that can improve yield and purity while reducing environmental impact.
In conclusion, 9,9-difluoro-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid (CAS No. 2680886-87-5) is a promising compound with unique structural features that make it an attractive candidate for drug development in various therapeutic areas. Its high lipophilicity, conformational stability, and selective binding properties offer significant potential for improving treatment outcomes in diseases such as cancer and neurodegenerative disorders.
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